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Compound of Interest

Compound Name: 1-Chloro-4-methoxyisoquinoline

Cat. No.: B1358401

This technical guide offers a comprehensive overview of the spectroscopic data for 1-Chloro-4-
methoxyisoquinoline, tailored for researchers, scientists, and professionals in drug
development. Due to the limited availability of direct experimental data for this specific
compound in public databases, this document provides a detailed comparative analysis based
on structurally related analogs. The guide outlines predicted spectroscopic values and detailed
experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) analysis, crucial for the synthesis and characterization of this and similar
heterocyclic compounds.

Molecular Structure and Properties

e Molecular Formula: C10HsCINO[1]
e Molecular Weight: 193.63 g/mol [1]
o |[UPAC Name: 1-Chloro-4-methoxyisoquinoline

« CAS Number: 3336-60-5[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-Chloro-4-
methoxyisoquinoline. These predictions are based on established values for analogous

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1358401?utm_src=pdf-interest
https://www.benchchem.com/product/b1358401?utm_src=pdf-body
https://www.benchchem.com/product/b1358401?utm_src=pdf-body
https://www.guidechem.com/encyclopedia/1-chloro-4-methoxyisoquinoline-dic628947.html
https://www.guidechem.com/encyclopedia/1-chloro-4-methoxyisoquinoline-dic628947.html
https://www.benchchem.com/product/b1358401?utm_src=pdf-body
https://www.guidechem.com/encyclopedia/1-chloro-4-methoxyisoquinoline-dic628947.html
https://www.benchchem.com/product/b1358401?utm_src=pdf-body
https://www.benchchem.com/product/b1358401?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1358401?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

compounds and the fundamental principles of each spectroscopic technique.

Table 1: Predicted *H NMR Spectral Data (400 MHz, CDCIs)

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
~8.2-84 d 1H Aromatic H
~7.8-8.0 d 1H Aromatic H
~75-7.7 m 2H Aromatic H
~73-74 S 1H H-3
~4.0 S 3H Methoxy (-OCHs)

Table 2: Predicted 13C NMR Spectral Data (100 MHz, CDCls)

Chemical Shift (8) ppm Assighment

~160 - 165 C-4 (C-0)

~150 - 155 C-1 (C-Cl)

~140 - 145 Quaternary Aromatic C
~135- 140 Quaternary Aromatic C
~125-130 Aromatic CH

~120 - 125 Aromatic CH
~115-120 Aromatic CH

~100 - 105 C-3

~55-60 Methoxy (-OCH3)

Table 3: Predicted Mass Spectrometry Data
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m/z lon Notes
Molecular ion peak with a
193/195 [M]* characteristic 3:1 isotopic
pattern for chlorine.
178/180 [M-CHs]* Loss of a methyl group.
158 [M-CI]* Loss of a chlorine atom.
165/167 [M-COJ* Loss of carbon monoxide.

Table 4: Predicted IR Spectral Data

Wavenumber (cm—?) Intensity Assignment

~3100 - 3000 Medium Aromatic C-H Stretch

~2950 - 2850 Medium Aliphatic C-H Stretch (-OCHs3)
~1620 - 1580 Strong C=N Stretch (Isoquinoline ring)
~1550 - 1450 Strong C=C Stretch (Aromatic ring)
~1250 - 1200 Strong Aryl Ether C-O Stretch (asym)
~1050 - 1000 Strong Aryl Ether C-O Stretch (sym)
~800 - 700 Strong C-CI Stretch

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are generalized and may require optimization based on the specific instrumentation

used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Objective: To determine the carbon-hydrogen framework of the molecule.

e Instrumentation: 400 MHz or higher field NMR spectrometer.
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e Sample Preparation: Dissolve 5-10 mg of 1-Chloro-4-methoxyisoquinoline in
approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCIs, DMSO-ds) containing
tetramethylsilane (TMS) as an internal standard.[2] Ensure the sample is fully dissolved.

e 1H NMR Acquisition Parameters:
o Pulse Program: Standard single-pulse experiment.
o Spectral Width: Approximately 16 ppm.
o Number of Scans: 16 or more to achieve a good signal-to-noise ratio.[2]
o Temperature: Room temperature.
e 13C NMR Acquisition Parameters:
o Pulse Program: Proton-decoupled pulse sequence.
o Spectral Width: Approximately 250 ppm.[2]
o Number of Scans: 1024 or more due to the low natural abundance of 13C.[2]

» Data Processing: Process the acquired data with appropriate line broadening (e.g., 0.3 Hz
for 1H, 1.0 Hz for 13C) and perform Fourier transformation, phasing, and baseline correction.

[2]

Mass Spectrometry (MS)

o Objective: To determine the molecular weight and fragmentation pattern of the molecule.

 Instrumentation: Mass spectrometer with an appropriate ionization source (e.g., Electrospray
lonization - ESI, or Electron lonization - EI).

o Sample Preparation: Prepare a dilute solution of the sample (1-10 pg/mL) in a suitable
volatile solvent (e.g., methanol, acetonitrile). For ESI, the addition of 0.1% formic acid is
recommended to promote protonation.

e Acquisition Parameters (ESI-MS):
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o lonization Mode: Positive ion mode to observe [M+H]*.

o Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z
50-300).[2]

o Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak, paying close
attention to the isotopic pattern for chlorine (3*Cl and 3’Cl in an approximate 3:1 ratio), and
characteristic fragmentation patterns.[2]

Infrared (IR) Spectroscopy
o Objective: To identify the functional groups present in the molecule.

 Instrumentation: Fourier Transform Infrared (FTIR) spectrometer, preferably with an
Attenuated Total Reflectance (ATR) accessory.

o Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR
crystal.[2] Ensure good contact by applying gentle pressure.

e Acquisition Parameters:
o Spectral Range: 4000-400 cm™1.

o Background: Record a background spectrum of the clean, empty ATR crystal before
sample analysis.[2]

» Data Analysis: The final spectrum is typically presented in terms of transmittance or
absorbance. Identify the characteristic absorption bands corresponding to the functional
groups of the molecule.

Workflow for Structural Characterization

The following diagram illustrates the logical workflow for the spectroscopic confirmation of the
1-Chloro-4-methoxyisoquinoline structure.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/pdf/Spectroscopic_Analysis_for_the_Structural_Confirmation_of_1_Chloro_3_6_dimethoxyisoquinoline_A_Comparative_Guide.pdf
https://www.benchchem.com/pdf/Spectroscopic_Analysis_for_the_Structural_Confirmation_of_1_Chloro_3_6_dimethoxyisoquinoline_A_Comparative_Guide.pdf
https://www.benchchem.com/pdf/Spectroscopic_Analysis_for_the_Structural_Confirmation_of_1_Chloro_3_6_dimethoxyisoquinoline_A_Comparative_Guide.pdf
https://www.benchchem.com/pdf/Spectroscopic_Analysis_for_the_Structural_Confirmation_of_1_Chloro_3_6_dimethoxyisoquinoline_A_Comparative_Guide.pdf
https://www.benchchem.com/product/b1358401?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1358401?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Characterization of 1-Chloro-4-methoxyisoquinoline

Synthesis & Purification

Synthesis of 1-Chloro-4-methoxyisoquinoline

'

Purification (e.g., Chromatography, Recrystallization)
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Spectroscopic Characterization Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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4-methoxyisoquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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